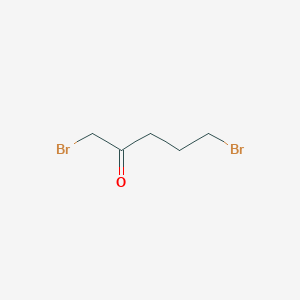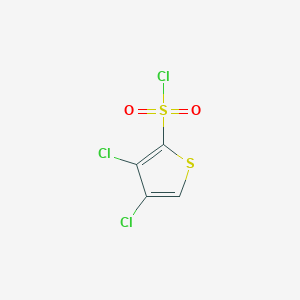
(1-bromoethenyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromoethenyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromoethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-bromoethenyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with acetylene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylmethyl bromide reacts with acetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromoethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) are used in addition reactions. These reactions are often conducted at room temperature or slightly elevated temperatures.
Cyclopropane Ring Opening: Acidic or basic conditions can induce ring-opening reactions.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopropanes, depending on the nucleophile used.
Addition Reactions: Products include halogenated cyclopropanes or other addition products.
Cyclopropane Ring Opening: Products include linear or branched alkenes or alkyl halides, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1-Bromoethenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of (1-bromoethenyl)cyclopropane involves its interaction with various molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the bromoethenyl group.
Bromocyclopropane: Contains a bromine atom directly attached to the cyclopropane ring.
(Bromomethyl)cyclopropane: Features a bromomethyl group attached to the cyclopropane ring.
Uniqueness
(1-Bromoethenyl)cyclopropane is unique due to the presence of both a bromoethenyl group and a cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research. The strained nature of the cyclopropane ring, combined with the reactivity of the bromoethenyl group, makes it a versatile compound for various chemical transformations .
Eigenschaften
IUPAC Name |
1-bromoethenylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-4(6)5-2-3-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJJUDKSYXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)


![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)








